
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride, also known as DMQX, is a chemical compound that has been widely studied for its pharmacological properties. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype.
作用機序
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. By binding to the receptor, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride prevents the binding of glutamate, the endogenous ligand for the receptor, and thereby inhibits its activation. This leads to a reduction in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials in hippocampal neurons. It has also been shown to reduce the expression of c-fos, an immediate early gene that is upregulated in response to neuronal activation. In addition, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has several advantages as a tool for studying AMPA receptors. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of AMPA receptor-mediated neurotransmission. It also has a long half-life, which allows for sustained blockade of AMPA receptors. However, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its potency and selectivity can make it difficult to distinguish between the effects of AMPA receptor blockade and other potential off-target effects.
将来の方向性
There are several potential future directions for N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, and it is possible that it could have similar effects in neurodegenerative diseases. Another area of interest is the role of AMPA receptors in pain processing. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to reduce pain-related behaviors in animal models, suggesting that it could be a potential therapeutic target for chronic pain. Finally, there is interest in developing more water-soluble derivatives of N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride that could be more easily administered in vivo.
合成法
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride can be synthesized by reacting 8-bromoquinoline with 2,4-dimethoxyaniline in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to yield N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride as a hydrochloride salt.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been extensively used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological conditions. For example, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the neuroprotective effects of AMPA receptor blockade in models of ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-12-6-5-7-15-17(10-13(2)20-19(12)15)21-16-9-8-14(22-3)11-18(16)23-4;/h5-11H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGBCIQTMFPDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=C(C=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)
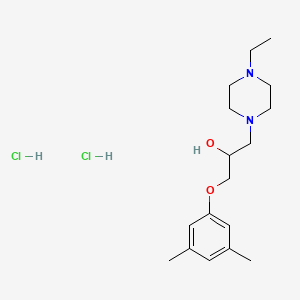
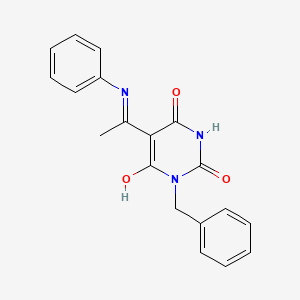
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)
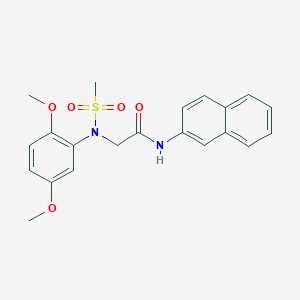
![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)
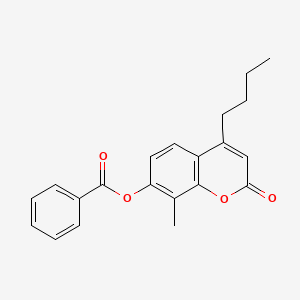
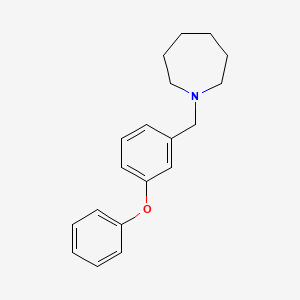
![1-chloro-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5138666.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)